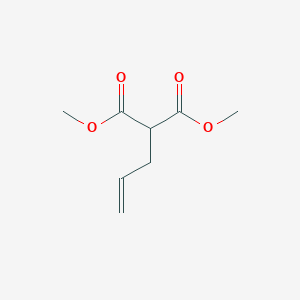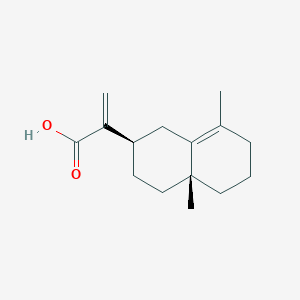![molecular formula C10H9F3O B109658 1-[2-(Trifluoromethyl)phenyl]propan-2-one CAS No. 21235-67-6](/img/structure/B109658.png)
1-[2-(Trifluoromethyl)phenyl]propan-2-one
Übersicht
Beschreibung
“1-[2-(Trifluoromethyl)phenyl]propan-2-one” is a chemical compound with the molecular formula C10H9F3O . It is also known as 1-[2-(Trifluoromethyl)phenyl]-2-propanol . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3 . This indicates that the compound has a trifluoromethyl group attached to the phenyl ring, and a propan-2-one group attached to the phenyl ring.Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.19 . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis
- Highly Stereocontrolled Access: 1,1,1-Trifluoro-2,3-epoxypropane was prepared in high enantiomeric purity using 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, which was obtained through lipase-mediated kinetic resolution. This process showcases the potential of using trifluoromethyl-containing compounds in stereocontrolled synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis of Bioactive Compounds
- Efficient Strategy for Synthesis: The synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates involved the activation of the oxazoline ring by triflic anhydride. These compounds showed cytotoxic activity against cancer cell lines, highlighting the use of trifluoromethyl derivatives in developing bioactive molecules (Gómez-García et al., 2017).
Cholesteryl Ester Transfer Protein Inhibition
- Cholesteryl Ester Transfer Protein (CETP) Inhibition: A compound was prepared in high yield and purity, demonstrating regiospecific and diastereoselective ring-opening of optically pure (S)-(−)-2-(trifluoromethyl)oxirane. This shows the application in creating potent CETP inhibitors (Li et al., 2010).
Crystal Structure Analysis
- Crystal Structure Determination: The crystal structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) was analyzed through X-ray diffraction, illustrating the structural understanding of trifluoromethyl-containing complexes (Lamprecht, Leipoldt, & Zyl, 1985).
Photophysical Studies
- Spectroelectrochemical Properties: The study of peripherally tetra-substituted phthalocyanine bearing trifluoromethyl derivatives revealed insights into their electrochemical and spectroelectrochemical properties, indicating their potential in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Catalysis Research
- Catalysis with Palladium Complexes: Nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands were synthesized, demonstrating their efficiency as catalysts for producing flexible propene/CO copolymer materials (Meier et al., 2003).
Miscibility Studies
- Influence on Miscibility with Water: A study on 1,1,1-trifluoropropan-2-ol highlighted how trifluoromethyl groups influence the miscibility of fluorinated alcohols with water, providing valuable insights into the physicochemical properties of such molecules (Fioroni et al., 2003).
Drug Discovery Research
- DNA Binding and Inhibitory Activities: Chalcones containing trifluoromethyl groups were synthesized and their interactions with DNA, along with urease inhibition and antioxidant potential, were studied. This research contributes to drug discovery endeavors (Rasool et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSHYHOLHYKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543544 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]propan-2-one | |
CAS RN |
21235-67-6 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-2-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HVJ2F56C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



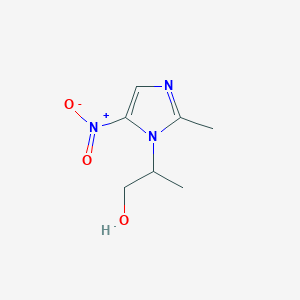
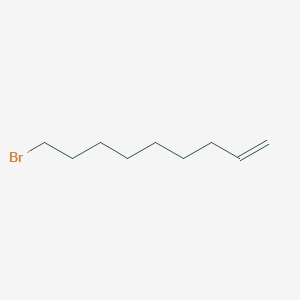
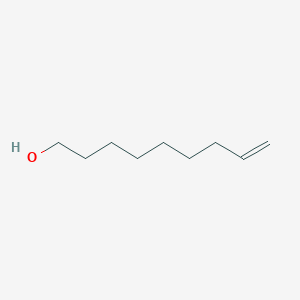
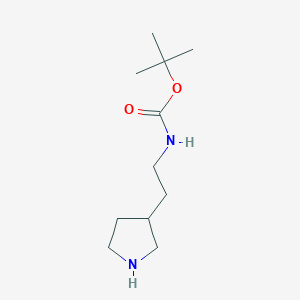
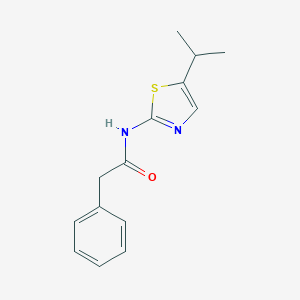
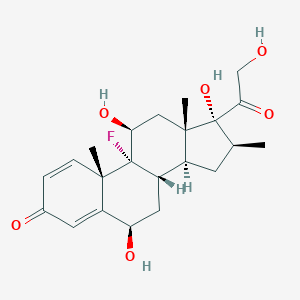
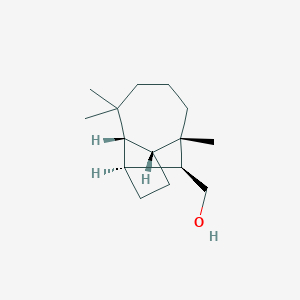
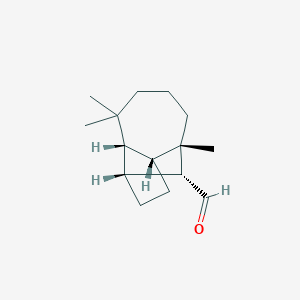
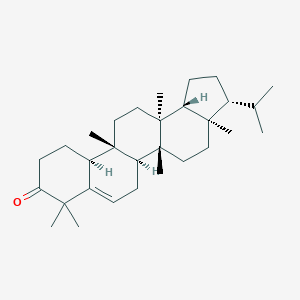
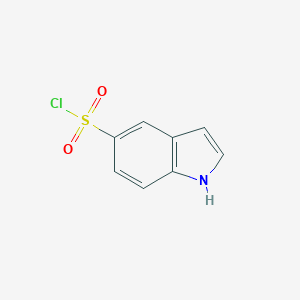
![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
